molecular formula C12H11ClN2OS B2710173 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide CAS No. 1094306-31-6

4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide

Cat. No.: B2710173
CAS No.: 1094306-31-6
M. Wt: 266.74
InChI Key: XXZBVGGBUYZIOG-UHFFFAOYSA-N
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Description

4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide is a heterocyclic compound that features a pyridine ring substituted with a carboxamide group and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide typically involves the following steps:

    Formation of the Thiophene Derivative: Thiophene is first functionalized to introduce the ethyl group. This can be achieved through a Friedel-Crafts alkylation reaction using ethyl chloride and aluminum chloride as a catalyst.

    Coupling with Pyridine Derivative: The thiophene derivative is then coupled with a pyridine derivative. This can be done using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the thiophene derivative is reacted with a halogenated pyridine in the presence of a palladium catalyst and a base.

    Introduction of the Carboxamide Group: The final step involves the introduction of the carboxamide group. This can be achieved through an amidation reaction where the pyridine derivative is reacted with an amine in the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, H2O2

    Reduction: H2, Pd/C, NaBH4

    Substitution: NaOH, K2CO3, DMF

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted pyridine derivatives

Scientific Research Applications

4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds like 2-thiophenecarboxylic acid and 2-thiophenemethanol share the thiophene ring structure.

    Pyridine Derivatives: Compounds such as 2-chloropyridine and 2-aminopyridine share the pyridine ring structure.

Uniqueness

4-chloro-N-(2-(thiophen-2-yl)ethyl)picolinamide is unique due to the combination of the thiophene and pyridine rings, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse biological activities and synthetic applications, making it a valuable compound in medicinal chemistry and material science.

Properties

IUPAC Name

4-chloro-N-(2-thiophen-2-ylethyl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2OS/c13-9-3-5-14-11(8-9)12(16)15-6-4-10-2-1-7-17-10/h1-3,5,7-8H,4,6H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXZBVGGBUYZIOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CCNC(=O)C2=NC=CC(=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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